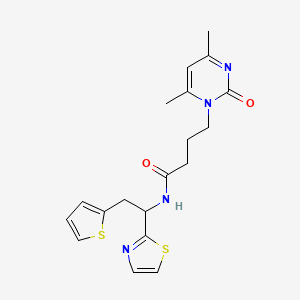![molecular formula C11H15LiN2O2S B1436398 Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate CAS No. 2059941-81-8](/img/structure/B1436398.png)
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate
説明
“Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate” is a chemical compound used in scientific research . Its unique properties make it suitable for various applications, including drug synthesis, energy storage, and catalysis.
Molecular Structure Analysis
The molecular weight of this compound is 246.26 . The IUPAC name is lithium 2- (2- (3-ethylpyrrolidin-1-yl)thiazol-4-yl)acetate . The InChI code is 1S/C11H16N2O2S.Li/c1-2-8-3-4-13 (6-8)11-12-9 (7-16-11)5-10 (14)15;/h7-8H,2-6H2,1H3, (H,14,15);/q;+1/p-1 .It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .
科学的研究の応用
Solvation and Ionic Liquid Studies
Lithium(1+) ions, including those structured similarly to lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate, are often studied in the context of solvation structures within ionic liquids. For instance, research by Umebayashi et al. (2007) on lithium ion solvation in room-temperature ionic liquids reveals the solvation structure of lithium ions in specific ionic liquid environments, providing insights into the coordination and interaction mechanisms between lithium ions and the solvent molecules. This research is crucial for understanding the behavior of lithium ions in non-aqueous environments, which has implications for battery technology and electrochemistry (Umebayashi et al., 2007).
Metalation and Metal-Halogen Exchange Reactions
Studies on metalation and metal-halogen exchange reactions, such as the work by Iddon and Lim (1983), explore the chemistry of lithium compounds in reactions that form complex organic structures. These reactions are fundamental in synthesizing various organic compounds, including those with lithium(1+) ions as key intermediates. Such research underpins the development of new synthetic routes in organic chemistry, contributing to pharmaceuticals, materials science, and more (Iddon & Lim, 1983).
Ionic Liquids and Electrochemical Applications
The study of ionic liquids and their electrochemical applications, as discussed in research by Fuller, Carlin, and Osteryoung (1997), highlights the potential of using lithium(1+) ion-based compounds in various industrial applications. This includes their use in batteries, photovoltaics, and other technologies requiring stable, high-performance electrolytes. Understanding the behavior of lithium ions in these liquids is crucial for designing more efficient and durable energy storage and conversion devices (Fuller et al., 1997).
Conductivity and Viscosity in Ionic Liquids
Research on the solubility, conductivity, and viscosity of lithium salts in room temperature ionic liquids, such as the study by Rosol, German, and Gross (2009), provides valuable data for the optimization of electrolytes in lithium-ion batteries. This research can guide the selection of ionic liquids and lithium salts to achieve the best performance in terms of ionic conductivity, solubility, and electrochemical stability, which are critical parameters for the operation of lithium-ion batteries (Rosol et al., 2009).
Safety And Hazards
特性
IUPAC Name |
lithium;2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.Li/c1-2-8-3-4-13(6-8)11-12-9(7-16-11)5-10(14)15;/h7-8H,2-6H2,1H3,(H,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZUPNIXXXEFLF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1CCN(C1)C2=NC(=CS2)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15LiN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1436317.png)

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)






![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)

![1-[1-(2-methylphenyl)-2-nitropropyl]-1H-pyrazole](/img/structure/B1436335.png)
